molecular formula C12H11Cl2N B3033199 2-Chloro-3-chloromethyl-8-ethylquinoline CAS No. 948291-44-9

2-Chloro-3-chloromethyl-8-ethylquinoline

Cat. No.: B3033199
CAS No.: 948291-44-9
M. Wt: 240.12 g/mol
InChI Key: NDNLYUXYRJQBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-8-ethylquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3-chloromethyl-8-ethylquinoline is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-8-ethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylquinoline
  • 3-Chloromethyl-8-ethylquinoline
  • 2-Chloro-8-ethylquinoline

Uniqueness

2-Chloro-3-chloromethyl-8-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-8-ethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-2-8-4-3-5-9-6-10(7-13)12(14)15-11(8)9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNLYUXYRJQBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588986
Record name 2-Chloro-3-(chloromethyl)-8-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-44-9
Record name 2-Chloro-3-(chloromethyl)-8-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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